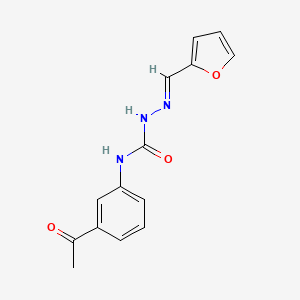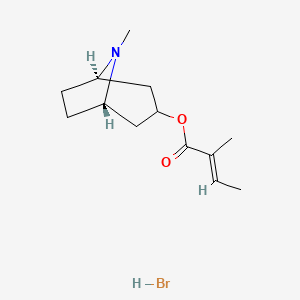
Tigloidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tigloidine hydrobromide is a tropane alkaloid and a naturally occurring analog of atropine. It is found in small quantities in plants such as Duboisia myoporoides, Physalis peruviana, and Mandragora turcomanica . This compound has been investigated for its potential therapeutic benefits, particularly in the treatment of Parkinsonism, Huntington’s Chorea, and spastic paraplegia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tigloidine hydrobromide involves the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and reagents that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve the use of engineered Escherichia coli to synthesize the compound from tiglic acid and tropanol . This biotechnological approach allows for the efficient production of the compound under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Tigloidine hydrobromide undergoes various chemical reactions, including esterification, oxidation, and reduction. The esterification process involves the formation of an ester bond between tropanol and tigloyl-CoA .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include tigloyl-CoA, tropanol, and specific enzymes such as BAHD acyltransferase . The reaction conditions often involve the use of solvents and controlled temperatures to facilitate the reactions.
Major Products Formed
The major product formed from the esterification reaction is 3-tigloyloxytropane, which is a key intermediate in the biosynthesis of calystegine .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of tigloidine hydrobromide involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors . This leads to a reduction in tremors and other symptoms associated with neurodegenerative diseases.
Comparación Con Compuestos Similares
Tigloidine hydrobromide is similar to other tropane alkaloids such as atropine and scopolamine. it has unique properties that make it distinct:
List of Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
This compound’s unique properties and potential therapeutic applications make it a compound of significant interest in scientific research and industrial applications.
Propiedades
Número CAS |
22846-83-9 |
|---|---|
Fórmula molecular |
C13H22BrNO2 |
Peso molecular |
304.22 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enoate;hydrobromide |
InChI |
InChI=1S/C13H21NO2.BrH/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3;/h4,10-12H,5-8H2,1-3H3;1H/b9-4+;/t10-,11+,12?; |
Clave InChI |
DSEWSAPMBJUWNX-FJKROYRASA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1C[C@H]2CC[C@@H](C1)N2C.Br |
SMILES canónico |
CC=C(C)C(=O)OC1CC2CCC(C1)N2C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


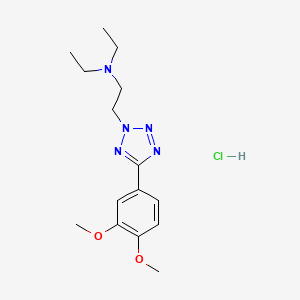

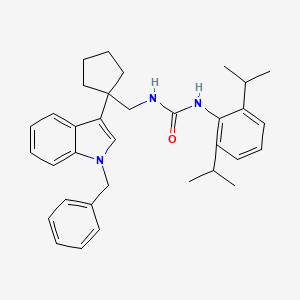


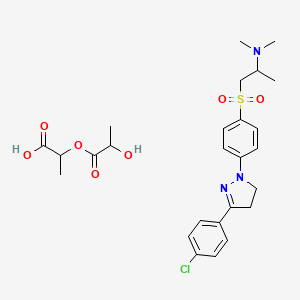
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
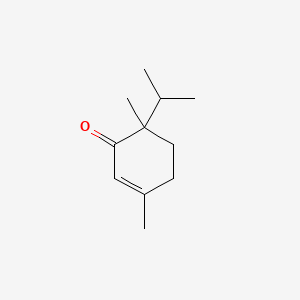
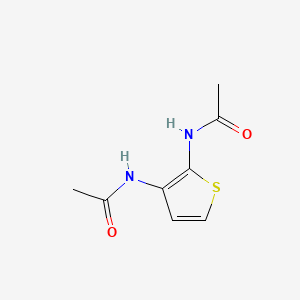

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)


